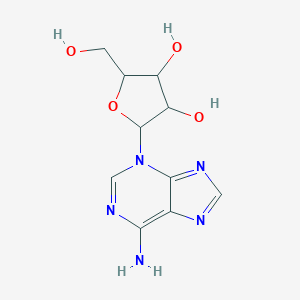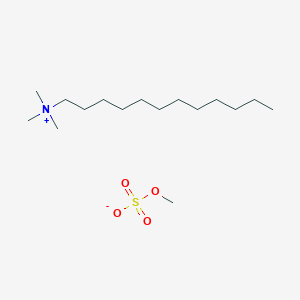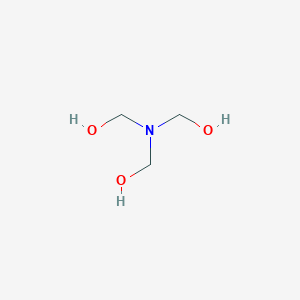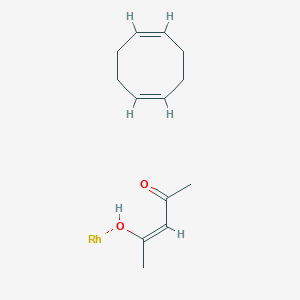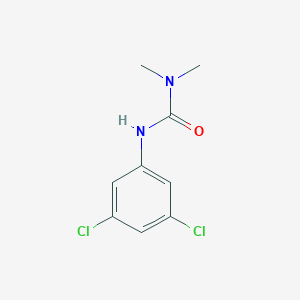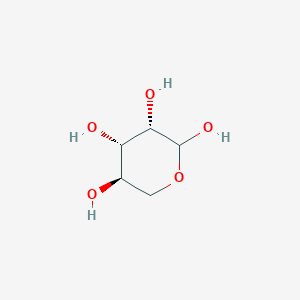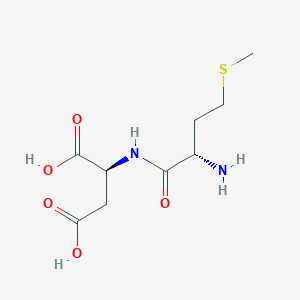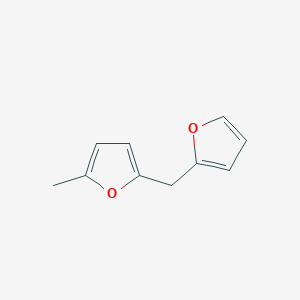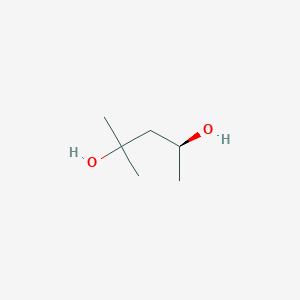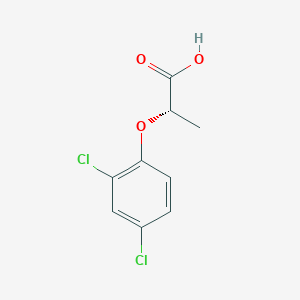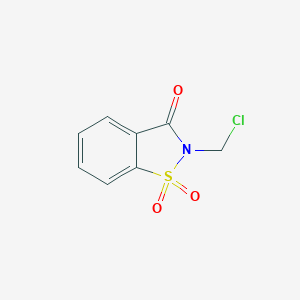
2-(Chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one and related compounds involves nucleophilic substitution reactions and condensation processes. For example, reactions of N-chloromethyl-2-thiono-benzoxazoles and benzothiazoles with sulfur, oxygen, and nitrogen nucleophiles have been reported to afford s-triazolo- and 1,2,4-oxadiazolo fused systems (Abdel-rahman et al., 1993). Additionally, a convenient synthesis method from 1,3, 5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure has been described, demonstrating the versatility in synthesizing benzothiazolone derivatives (Tanabe & Sanemitsu, 1988).
Molecular Structure Analysis
The molecular structure of benzothiazoles, including 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one, has been characterized by various spectroscopic techniques such as NMR, FT-IR, and UV/vis spectroscopy, as well as X-ray crystallography. These studies provide detailed information on the geometric parameters, electronic structure, and intra- and intermolecular interactions critical for understanding the chemical behavior of these molecules (Ghani & Mansour, 2012).
Chemical Reactions and Properties
Benzothiazoles undergo various chemical reactions, including nucleophilic substitution, oxidative decarboxylation, and cyclization, leading to a wide range of derivatives with diverse properties. The reactivity of the chlorine atom in 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one allows for substitution by different nucleophiles, enabling the synthesis of complex molecules for potential applications in organic synthesis and material science (Dushamov et al., 2020).
Physical Properties Analysis
The physical properties of 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one and its derivatives, such as solubility, melting point, and stability, are crucial for their application in different domains. These properties are influenced by the molecular structure and substitution patterns on the benzothiazole ring, which can be tailored through chemical synthesis (Kelarev et al., 2000).
Chemical Properties Analysis
The chemical properties of benzothiazoles, including their redox behavior, reactivity towards electrophiles and nucleophiles, and acid-base characteristics, have been extensively studied. These properties are fundamental to the application of benzothiazoles in catalysis, pharmaceuticals, and materials chemistry. The synthesis and characterization of various benzothiazole derivatives have revealed their potential as fluorescent probes, redox-active molecules, and ligands for metal-catalyzed reactions (Bryce et al., 1990).
Scientific Research Applications
-
2-(Chloromethyl)pyridine hydrochloride
- Application : This compound is used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Methods of Application : The specific experimental procedures are not provided in the source, but it typically involves reactions in a suitable solvent under controlled conditions .
- Results or Outcomes : The outcomes of these reactions are the formation of the desired products, which have applications in various fields including medical imaging .
-
- Application : This compound is used as an intermediate in pharmaceutical and organic synthesis .
- Methods of Application : The specific experimental procedures are not provided in the source, but it typically involves reactions in a suitable solvent under controlled conditions .
- Results or Outcomes : The outcomes of these reactions are the formation of the desired products, which have applications in various fields including pharmaceuticals .
-
Silane, [2-[4-(chloromethyl)phenyl]ethyl]triethoxy-
- Application : This compound is commonly used as a coupling agent in the synthesis of polymers, coatings, and adhesives. It also finds application in the production of functionalized nanoparticles and biomaterials.
- Methods of Application : The specific experimental procedures are not provided in the source, but it typically involves reactions in a suitable solvent under controlled conditions.
- Results or Outcomes : The outcomes of these reactions are the formation of the desired products, which have applications in various fields including materials science.
-
2-Chloromethyl-4 (3 H )-quinazolinones
- Application : These compounds are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents, anti-inflammatory agents, and hedgehog antagonists .
- Methods of Application : The specific experimental procedures are not provided in the source, but it typically involves reactions in a suitable solvent under controlled conditions .
- Results or Outcomes : The outcomes of these reactions are the formation of the desired products, which have applications in various fields including medicinal chemistry .
-
- Application : Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents, and elastomers .
- Methods of Application : The specific experimental procedures are not provided in the source, but it typically involves reactions in a suitable solvent under controlled conditions .
- Results or Outcomes : The outcomes of these reactions are the formation of the desired products, which have applications in various fields including materials science .
-
Hypercrosslinked Polymers (HCPs)
- Application : HCPs have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents, and mild operating conditions . They find applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .
- Methods of Application : The specific experimental procedures are not provided in the source, but it typically involves reactions in a suitable solvent under controlled conditions .
- Results or Outcomes : The outcomes of these reactions are the formation of the desired products, which have applications in various fields including materials science .
-
Chloromethylation of Aromatic Compounds
- Application : Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule. This reaction is commonly used in the synthesis of various organic compounds .
- Methods of Application : The reaction typically involves the use of a Lewis acid such as zinc iodide, chlorosulfonic acid, and dimethoxymethane .
- Results or Outcomes : The outcomes of these reactions are the formation of the desired products, which have applications in various fields including organic synthesis .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures.
Future Directions
This involves discussing potential applications of the compound and areas for future research.
properties
IUPAC Name |
2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-5-10-8(11)6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAHYFCQZDZXLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367869 |
Source


|
| Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
CAS RN |
13947-21-2 |
Source


|
| Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

